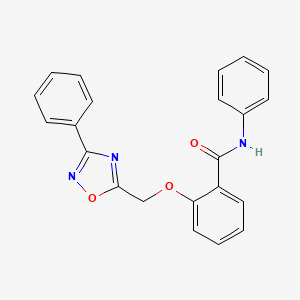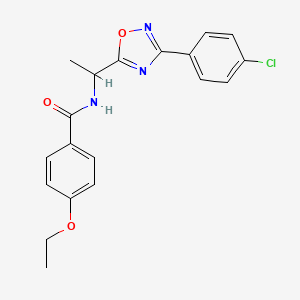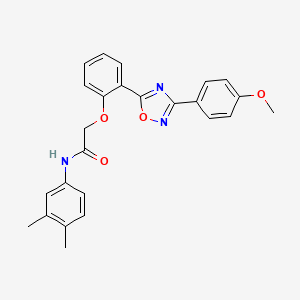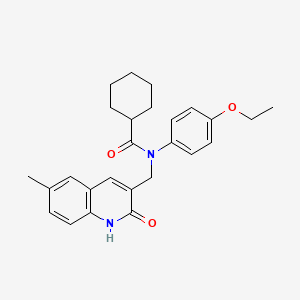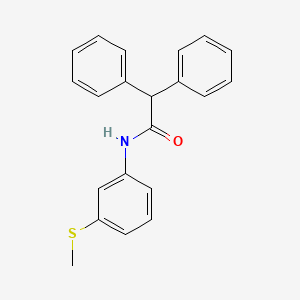
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a ketone compound that is synthesized by the reaction of piperidine and benzophenone.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. It has also been found to have anti-inflammatory and anti-cancer properties. However, further research is needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one in lab experiments is its potential to improve cognitive function and memory. It may also have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the effects of this compound on the body.
Orientations Futures
There are several future directions for the study of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one. One area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the effects of this compound on the body and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of piperidine and benzophenone and has been found to have potential applications in the treatment of neurological disorders, as well as anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the effects of this compound on the body and its potential applications in various fields of scientific research.
Méthodes De Synthèse
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is synthesized by the reaction of piperidine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 107-109°C.
Applications De Recherche Scientifique
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been found to have potential applications in various fields of scientific research. It has been studied for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c1-24-19-14-8-13-18(15-19)22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPOQDMDPBQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
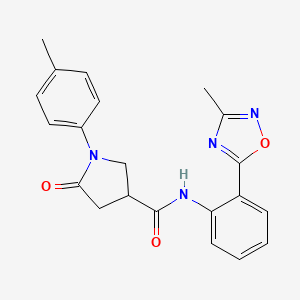
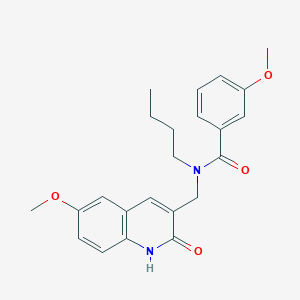
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
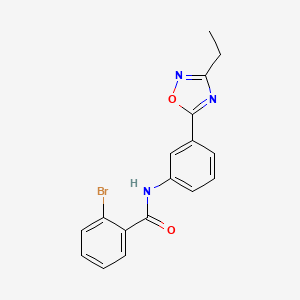
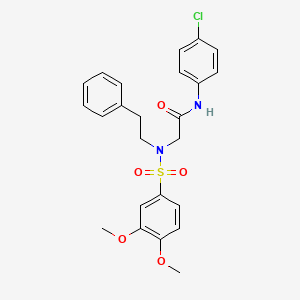
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)

